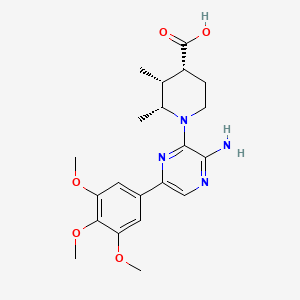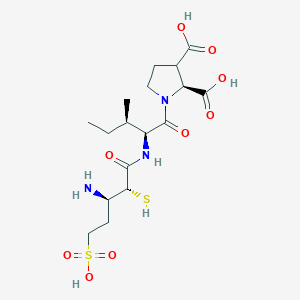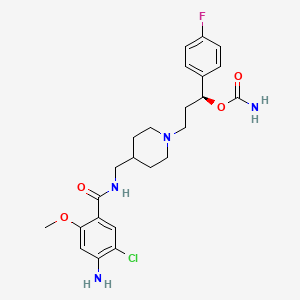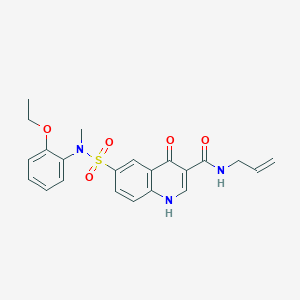![molecular formula C21H21NO B10773246 3-Biphenyl-4-ylethynyl-1-aza-bicyclo[2.2.2]octan-3-ol](/img/structure/B10773246.png)
3-Biphenyl-4-ylethynyl-1-aza-bicyclo[2.2.2]octan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound PMID8709131C23 PF-00835231 , is a synthetic organic molecule designed to inhibit the main protease (3CL protease) of severe acute respiratory syndrome coronavirus (SARS-CoV) and SARS-CoV-2. This compound exhibits potent antiviral activity and has been a subject of extensive research due to its potential therapeutic applications against coronavirus infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PF-00835231 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve high yields and purity .
Industrial Production Methods
Industrial production of PF-00835231 may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
PF-00835231 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving PF-00835231 include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of PF-00835231 depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs with modified functional groups and enhanced biological activity .
Wissenschaftliche Forschungsanwendungen
PF-00835231 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of 3CL protease and its impact on viral replication.
Biology: Investigated for its antiviral properties and potential therapeutic applications against coronavirus infections.
Medicine: Explored as a potential treatment for COVID-19 and other diseases caused by coronaviruses.
Industry: Utilized in the development of antiviral drugs and therapeutic agents
Wirkmechanismus
PF-00835231 exerts its effects by inhibiting the main protease (3CL protease) of SARS-CoV and SARS-CoV-2. The compound binds to the active site of the protease, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication. This mechanism of action involves specific molecular interactions and pathways that are critical for the antiviral activity of PF-00835231 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to PF-00835231 include other 3CL protease inhibitors such as:
PF-07304814: A prodrug that is converted to PF-00835231 in vivo.
GC376: Another 3CL protease inhibitor with antiviral activity against coronaviruses.
Nirmatrelvir: A 3CL protease inhibitor used in combination with ritonavir for the treatment of COVID-19
Uniqueness
PF-00835231 is unique due to its high potency and selectivity for the 3CL protease of SARS-CoV and SARS-CoV-2. Its ability to inhibit viral replication at low concentrations makes it a promising candidate for therapeutic applications. Additionally, the compound’s structural features and specific binding interactions contribute to its effectiveness as an antiviral agent .
Eigenschaften
Molekularformel |
C21H21NO |
|---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
3-[2-(4-phenylphenyl)ethynyl]-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C21H21NO/c23-21(16-22-14-11-20(21)12-15-22)13-10-17-6-8-19(9-7-17)18-4-2-1-3-5-18/h1-9,20,23H,11-12,14-16H2 |
InChI-Schlüssel |
MWHQFRXYYJSIFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1C(C2)(C#CC3=CC=C(C=C3)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-ethylpiperazin-1-yl)-N-[6-(2-fluoro-3-methoxyphenyl)-1H-indazol-3-yl]benzamide](/img/structure/B10773168.png)
![(3alpha,5beta,12alpha,17xi)-3-hydroxy-21-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]pregnan-12-yl (2S)-2-methylbutanoate](/img/structure/B10773171.png)

![2-[[1-[[3-(4-aminophenyl)-1-[(4-carbamimidoylphenyl)methylamino]-1-oxopropan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]acetic acid](/img/structure/B10773180.png)
![8-[(1R)-1,2-dihydroacenaphthylen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B10773183.png)



![(3R,5R)-7-[4-(4-fluorophenyl)-5-methyl-1-phenyl-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B10773223.png)
![1-[3-amino-6-(3,4,5-trimethoxyphenyl)pyrazin-2-yl]-2,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B10773228.png)
![[3-hydroxy-17-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] 2-methylbutanoate](/img/structure/B10773229.png)
![2-[4-(2-Benzothiazolyl)phenyl]-4-methylmorpholin-2-ol](/img/structure/B10773237.png)
![(6R,7R)-1-[(4S,5R)-4-(acetyloxy)-5-benzyl-3-methylidenehexyl]-4,7-dihydroxy-6-[(11-phenoxyundecyl)oxy]-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B10773249.png)
![(3R,6E)-7-[6-tert-butyl-4-(4-fluorophenyl)-2-(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B10773250.png)